Carteolol Hydrochloride

説明

This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1988 and is indicated for open-angle glaucoma.

See also: Carteolol (has active moiety).

Structure

3D Structure of Parent

特性

IUPAC Name |

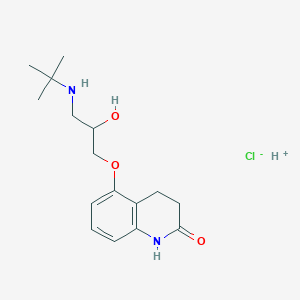

5-[3-(tert-butylamino)-2-hydroxypropoxy]-3,4-dihydro-1H-quinolin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O3.ClH/c1-16(2,3)17-9-11(19)10-21-14-6-4-5-13-12(14)7-8-15(20)18-13;/h4-6,11,17,19H,7-10H2,1-3H3,(H,18,20);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYBXRCFPOTXTJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(COC1=CC=CC2=C1CCC(=O)N2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

51781-06-7 (Parent) | |

| Record name | Carteolol hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051781216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4045478 | |

| Record name | Carteolol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51781-21-6 | |

| Record name | Carteolol hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51781-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carteolol hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051781216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | carteolol hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760060 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | carteolol hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=300906 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carteolol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-[3-[(tert-butyl)amino]-2-hydroxypropoxy]-3,4-dihydro-2-quinolone monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.179 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARTEOLOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4797W6I0T4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Carteolol Hydrochloride on Beta-Adrenergic Receptors

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: Carteolol (B1214276) hydrochloride is a non-selective beta-adrenergic receptor antagonist notable for its dual mechanism of action: competitive blockade of both β1- and β2-adrenergic receptors and intrinsic sympathomimetic activity (ISA). This partial agonist behavior distinguishes it from many other beta-blockers and contributes to its clinical profile, particularly in ophthalmology for the management of glaucoma and ocular hypertension. By competitively inhibiting catecholamine binding, carteolol reduces aqueous humor production in the eye, thereby lowering intraocular pressure. Concurrently, its partial agonist activity provides a low level of receptor stimulation, which may mitigate certain side effects associated with full antagonists, such as profound bradycardia. This guide provides a detailed examination of its receptor binding, downstream signaling effects, and the experimental methodologies used to characterize its unique pharmacological properties.

Introduction to Beta-Adrenergic Receptors

Beta-adrenergic receptors (β-ARs) are a class of G protein-coupled receptors (GPCRs) that are central to the sympathetic nervous system's "fight-or-flight" response. They are activated by endogenous catecholamines, primarily norepinephrine (B1679862) and epinephrine (B1671497). There are two main subtypes relevant to the action of carteolol:

-

β1-Adrenergic Receptors (β1-AR): Predominantly located in the heart, juxtaglomerular cells of the kidney, and adipose tissue. Activation leads to increased heart rate (chronotropy), contractility (inotropy), and conduction velocity (dromotropy).

-

β2-Adrenergic Receptors (β2-AR): Found in the smooth muscle of the bronchioles, blood vessels, and in the ciliary body of the eye. Activation causes smooth muscle relaxation (e.g., bronchodilation, vasodilation) and, in the eye, is involved in the production of aqueous humor.

Upon agonist binding, β-ARs couple to the stimulatory G protein (Gs), which activates the enzyme adenylyl cyclase. This enzyme catalyzes the conversion of ATP to the second messenger cyclic adenosine (B11128) monophosphate (cAMP), which in turn activates Protein Kinase A (PKA) to phosphorylate downstream targets and elicit a cellular response.

Carteolol Hydrochloride: A Dual-Action Ligand

Carteolol's interaction with β-ARs is defined by two key pharmacological properties:

Non-Selective Beta-Adrenergic Antagonism

This compound is a non-selective antagonist, meaning it binds to both β1- and β2-adrenergic receptors with high and nearly equal affinity.[1] This binding is competitive, directly blocking the binding of endogenous catecholamines like epinephrine and norepinephrine.[2] In the ciliary body of the eye, which contains β2-receptors, this blockade leads to a decrease in aqueous humor production, the primary mechanism for its intraocular pressure (IOP) lowering effect.[3]

Intrinsic Sympathomimetic Activity (ISA)

Unlike pure antagonists, carteolol is a partial agonist. This property is referred to as Intrinsic Sympathomimetic Activity (ISA).[2][4] As a partial agonist, carteolol binds to the β-AR and elicits a submaximal response, far weaker than that of a full agonist like isoproterenol (B85558) or epinephrine.[5] In a state of low catecholamine levels (e.g., at rest), the partial agonism of carteolol can provide a baseline level of receptor stimulation. This may explain its clinical profile of causing less pronounced side effects, such as bradycardia, compared to beta-blockers that lack ISA.

Molecular Mechanism of Action

Receptor Binding Affinity

The affinity of a ligand for its receptor is quantified by the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half the binding sites at equilibrium. A lower Ki value indicates a higher binding affinity. Carteolol demonstrates high affinity for both β-AR subtypes, confirming its non-selective nature.

Table 1: Binding Affinity of Carteolol and its Metabolite for Beta-Adrenergic Receptors

| Compound | Receptor Subtype | Ki (nM) | Selectivity (β2:β1) |

| Carteolol | β1-Adrenergic | 0.83[1] | ~1.02 |

| β2-Adrenergic | 0.85[1] | ||

| 8-Hydroxycarteolol (B1208612) | β-Adrenergic | High Affinity (Specific Ki not cited)[4][6] | Not Reported |

Modulation of Downstream Signaling

The dual action of carteolol as both an antagonist and a partial agonist dictates its effect on the canonical β-AR signaling pathway.

Caption: Canonical Beta-Adrenergic Receptor Signaling Pathway.

-

As an Antagonist: In the presence of high concentrations of a full agonist (like epinephrine), carteolol competitively occupies the receptor binding site. This prevents the agonist from binding and activating the Gs protein, thereby blocking the downstream production of cAMP and inhibiting the cellular response.

-

As a Partial Agonist (ISA): In the absence of a full agonist, carteolol itself can bind to and induce a conformational change in the receptor, leading to a weak activation of the Gs protein and a small, submaximal increase in cAMP levels.

Caption: Logical flow diagram of Carteolol's state-dependent dual action.

Pharmacodynamic Properties of Key Metabolites

Carteolol is primarily metabolized by the cytochrome P450 2D6 enzyme into 8-hydroxycarteolol .[3] This metabolite is pharmacologically active and, like its parent compound, is a high-affinity β-AR antagonist.[4][6] Notably, experimental evidence from studies on cAMP generation shows that 8-hydroxycarteolol possesses a significantly stronger intrinsic sympathomimetic (agonistic) activity than carteolol itself.[4][5][6] While carteolol did not stimulate cAMP accumulation in certain cell systems, its metabolite produced a partial agonist response.[4][5][6] This suggests that the clinical effects and tolerability profile of carteolol may be influenced by the pharmacodynamic activity of its primary metabolite.

Experimental Protocols for Characterization

The dual-action mechanism of carteolol is elucidated through two primary types of in vitro assays: radioligand binding assays to determine receptor affinity and functional assays to measure downstream signaling (cAMP accumulation).

Radioligand Binding Assay (Competition)

This assay quantifies the affinity (Ki) of a test compound (carteolol) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.

Methodology:

-

Membrane Preparation:

-

Homogenize tissue or cultured cells (e.g., CHO or HEK293 cells stably expressing human β1- or β2-ARs) in an ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2).

-

Perform differential centrifugation to pellet the cell membranes containing the receptors.

-

Wash and resuspend the membrane pellet in an appropriate assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

-

-

Assay Setup (96-well plate):

-

Total Binding: Membrane preparation + radioligand (e.g., [³H]-CGP 12177 or ¹²⁵I-CYP) + assay buffer.

-

Non-specific Binding (NSB): Membrane preparation + radioligand + a high concentration of a non-labeled antagonist (e.g., 10 µM Propranolol) to saturate all specific binding sites.

-

Competitive Binding: Membrane preparation + radioligand + serial dilutions of carteolol.

-

-

Incubation & Filtration:

-

Incubate the plate (e.g., 60-90 minutes at 37°C) to allow the binding to reach equilibrium.

-

Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which traps the membranes with bound radioligand.

-

Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

-

Detection & Analysis:

-

Place filters in scintillation vials with a scintillation cocktail.

-

Measure radioactivity using a scintillation counter.

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of carteolol to generate an inhibition curve and determine the IC50 value (the concentration of carteolol that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration and Kd is the dissociation constant of the radioligand.

-

Caption: Experimental workflow for a radioligand competition binding assay.

Functional Assay (cAMP Accumulation)

This assay measures the ability of a compound to stimulate (agonist/partial agonist) or inhibit (antagonist) the production of the second messenger cAMP.

Methodology:

-

Cell Culture:

-

Culture cells stably or transiently expressing the β-AR of interest in a 96- or 384-well plate.

-

Allow cells to adhere and grow to an appropriate confluency.

-

-

Assay Procedure:

-

Pre-incubate cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of any cAMP produced.

-

To test for Agonism (ISA): Add serial dilutions of carteolol alone to the cells.

-

To test for Antagonism: Add serial dilutions of carteolol to the cells, followed by a fixed, submaximal concentration (e.g., EC80) of a full agonist like isoproterenol.

-

Incubate for a defined period (e.g., 30 minutes at 37°C) to allow for cAMP production.

-

-

Cell Lysis & Detection:

-

Terminate the reaction and lyse the cells to release intracellular cAMP.

-

Quantify cAMP levels using a detection kit. Common methods include:

-

Homogeneous Time-Resolved Fluorescence (HTRF): Based on competitive immunoassays using fluorescence resonance energy transfer (FRET).

-

Luminescent Assays: Employs a luciferase-based system where light output is inversely proportional to cAMP levels.

-

ELISA: A traditional competitive enzyme-linked immunosorbent assay.

-

-

-

Data Analysis:

-

Plot the detected signal (or calculated cAMP concentration) against the log concentration of the compound.

-

For Agonism: Determine the EC50 (potency) and the Emax (efficacy) relative to a full agonist. A submaximal Emax confirms partial agonism.

-

For Antagonism: Determine the IC50 value from the inhibition curve.

-

Caption: Experimental workflow for a cell-based cAMP accumulation functional assay.

Conclusion

The mechanism of action of this compound at beta-adrenergic receptors is multifaceted. It acts as a potent, non-selective competitive antagonist at both β1- and β2-adrenergic receptors, which underlies its primary therapeutic effect of lowering intraocular pressure. This antagonism is complemented by a clinically significant intrinsic sympathomimetic activity, classifying it as a partial agonist. This dual-action profile, along with the pharmacological activity of its main metabolite, 8-hydroxycarteolol, provides a distinct therapeutic profile that may offer advantages in tolerability over beta-blockers lacking ISA. A thorough understanding of this mechanism, verified through robust experimental protocols like radioligand binding and functional cAMP assays, is critical for its appropriate clinical application and for the development of future adrenergic modulators.

References

- 1. Ophthalmic beta-blockers: determination of plasma and aqueous humor levels by a radioreceptor assay following multiple doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]

- 3. Chemical Insights into Topical Agents in Intraocular Pressure Management: From Glaucoma Etiopathology to Therapeutic Approaches | MDPI [mdpi.com]

- 4. The beta-adrenoceptor antagonist carteolol and its metabolite 8-hydroxycarteolol have different intrinsic sympathomimetic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. The β-adrenoceptor antagonist carteolol and its metabolite 8-hydroxycarteolol have different intrinsic sympathomimetic activities - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Carteolol Hydrochloride: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carteolol Hydrochloride is a non-selective β-adrenergic receptor antagonist with intrinsic sympathomimetic activity (ISA). This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and pharmacological actions. Detailed experimental protocols for the determination of key physicochemical parameters and a representative analytical workflow are presented. Furthermore, the guide elucidates the signaling pathways modulated by this compound through detailed diagrams. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development and pharmacological studies.

Chemical Identity and Structure

This compound is the hydrochloride salt of Carteolol. Its chemical structure is characterized by a 5-(3-(tert-butylamino)-2-hydroxypropoxy)-3,4-dihydroquinolin-2(1H)-one moiety.

Chemical Structure:

IUPAC Name: 5-[3-(tert-butylamino)-2-hydroxypropoxy]-3,4-dihydro-1H-quinolin-2-one;hydrochloride[1]

CAS Number: 51781-21-6[1]

Molecular Formula: C₁₆H₂₅ClN₂O₃[1]

Molecular Weight: 328.83 g/mol [1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its formulation, delivery, and pharmacokinetic profile.

| Property | Value | References |

| Appearance | White or off-white crystalline powder | [2] |

| Melting Point | Approximately 278°C (with decomposition) | [3] |

| Solubility | Freely soluble in water; Sparingly soluble in methanol; Slightly soluble in ethanol; Practically insoluble in methylene (B1212753) chloride. | [3] |

| pKa | Not explicitly found for this compound, but for similar beta-blockers, it is in the range of 9.2-9.7. | [4] |

| LogP (experimental) | 1.1 | [5][6] |

| UV Absorption Maximum (λmax) | 229 nm (in simulated tear fluid) | [7] |

Experimental Protocols

Determination of pKa (Potentiometric Titration for Beta-Blockers)

This protocol describes a general method for the determination of the acid-base equilibrium constants of beta-blockers, which can be adapted for this compound.[8][9]

Methodology:

-

Preparation of Solutions:

-

Prepare a standard solution of the beta-blocker (e.g., 0.01 M) in a suitable solvent. Due to solubility constraints, a water-methanol mixture (e.g., 20% methanol) may be used.[8][9]

-

Prepare a standardized titrant solution of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

-

Prepare a background electrolyte solution (e.g., 0.1 M KCl) to maintain constant ionic strength.[8][9]

-

-

Titration Procedure:

-

Calibrate a pH meter with standard buffer solutions.

-

Place a known volume of the beta-blocker solution in a thermostatted titration vessel.

-

Add the background electrolyte.

-

Titrate the solution with the standardized strong base, recording the pH value after each addition of the titrant.

-

Perform a blank titration with the solvent and electrolyte alone.

-

-

Data Analysis:

-

Plot the pH values against the volume of titrant added.

-

The initial estimates of the pKa value can be obtained from the inflection point of the titration curve or by using Gran's method.[8][9]

-

Refine the pKa value using computer programs such as NYTIT and ZETA, which employ non-linear regression analysis.[8][9]

-

Determination of LogP (Shake-Flask Method)

The partition coefficient (LogP) between n-octanol and water is a key indicator of a drug's lipophilicity.

Methodology:

-

Preparation of Phases:

-

Saturate n-octanol with water and water with n-octanol by vigorous shaking for 24 hours, followed by separation.

-

Prepare a buffer solution (e.g., phosphate (B84403) buffer, pH 7.4) for the aqueous phase to mimic physiological conditions.

-

-

Partitioning:

-

Dissolve a known amount of this compound in the pre-saturated aqueous phase.

-

Add an equal volume of the pre-saturated n-octanol.

-

Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning.

-

Centrifuge the mixture to ensure complete separation of the two phases.

-

-

Quantification:

-

Carefully separate the aqueous and organic phases.

-

Determine the concentration of this compound in each phase using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

-

Calculation:

-

The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase.

-

LogP is the logarithm of the partition coefficient: LogP = log(P).

-

Pharmacological Properties

Mechanism of Action

This compound is a non-selective beta-adrenergic antagonist, meaning it blocks both β1 and β2 adrenergic receptors.[10] Its primary therapeutic effect in glaucoma is the reduction of intraocular pressure (IOP). This is achieved by decreasing the production of aqueous humor by the ciliary body in the eye.[11]

Intrinsic Sympathomimetic Activity (ISA)

A distinguishing feature of Carteolol is its intrinsic sympathomimetic activity (ISA).[10][11] This means that while it blocks the effects of potent catecholamines like epinephrine (B1671497) and norepinephrine, it can also weakly stimulate the β-adrenergic receptors. This partial agonist activity may result in fewer side effects, such as bradycardia (slow heart rate), compared to beta-blockers without ISA.[10]

Signaling Pathways

The pharmacological effects of this compound are mediated through its interaction with the β-adrenergic signaling pathway, a classic G-protein coupled receptor (GPCR) cascade.

Beta-Adrenergic Receptor Signaling Pathway

The binding of an agonist (like epinephrine) to a β-adrenergic receptor activates a stimulatory G-protein (Gs). This, in turn, activates adenylyl cyclase, leading to the conversion of ATP to cyclic AMP (cAMP). cAMP then acts as a second messenger, activating Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a physiological response.

Action of this compound on the Signaling Pathway

As a non-selective antagonist with ISA, this compound modulates this pathway in a dual manner:

-

Antagonistic Action: It competitively blocks the binding of endogenous catecholamines (agonists) to the β-adrenergic receptors, thereby preventing the full activation of the signaling cascade.

-

Partial Agonist Action (ISA): It can weakly activate the β-adrenergic receptors, leading to a submaximal stimulation of adenylyl cyclase and a modest increase in cAMP levels.

The following diagram illustrates the β-adrenergic signaling pathway and the points of intervention by this compound.

Caption: Beta-adrenergic signaling pathway and Carteolol HCl action.

Analytical Workflow

The quality control and analysis of this compound in pharmaceutical formulations are critical. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for its assay.

The following diagram outlines a typical experimental workflow for the HPLC analysis of this compound in an ophthalmic solution.

References

- 1. This compound | C16H25ClN2O3 | CID 40127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. yikanghuagong.com [yikanghuagong.com]

- 3. This compound | 51781-21-6 [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. Carteolol - Wikipedia [en.wikipedia.org]

- 6. Carteolol | C16H24N2O3 | CID 2583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Determination of the pKa values of beta-blockers by automated potentiometric titrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. pi.bausch.com [pi.bausch.com]

The Discovery and Synthesis of Carteolol Hydrochloride: A Technical Guide

An In-depth Overview for Researchers and Drug Development Professionals

Introduction

Carteolol (B1214276) hydrochloride is a non-selective beta-adrenergic receptor antagonist renowned for its efficacy in the management of glaucoma and ocular hypertension.[1] Its primary mechanism of action involves the reduction of intraocular pressure by decreasing the production of aqueous humor.[2][3][4] This technical guide provides a comprehensive overview of the discovery and, more centrally, the synthetic pathway of carteolol hydrochloride, presenting detailed experimental protocols and quantitative data for researchers and professionals in the field of drug development.

Discovery and Development

The development of this compound emerged from research focused on synthesizing derivatives of 3,4-dihydrocarbostyril with potent beta-adrenergic blocking activity. The foundational research, notably by Nakagawa and colleagues, identified 5-[3-(tert-butylamino)-2-hydroxypropoxy]-3,4-dihydro-2(1H)-quinolinone (the chemical name for carteolol) as a promising therapeutic agent.[5][6][7][8] Subsequent formulation as the hydrochloride salt improved its pharmaceutical properties for clinical use.[1]

The Synthetic Pathway of this compound

The synthesis of this compound is a multi-step process commencing from readily available starting materials. The key stages involve the construction of the 5-hydroxy-3,4-dihydroquinolin-2(1H)-one core, followed by etherification and subsequent reaction with tert-butylamine (B42293) to introduce the side chain characteristic of beta-blockers.

Step 1: Synthesis of 3,4,7,8-tetrahydro-2,5(1H,6H)-quinolinedione

The synthesis begins with the reaction of 3-amino-2-cyclohexenone with acrylic acid. This reaction, when heated, yields 3,4,7,8-tetrahydro-2,5(1H,6H)-quinolinedione.[7][8]

Experimental Protocol:

A mixture of 3-amino-2-cyclohexenone (0.30 mol) and acrylic acid (0.36 mol) is heated at 140°C for 3 hours. The resulting product, 3,4,7,8-tetrahydro-2,5(1H,6H)-quinolinedione, precipitates and can be recrystallized from methanol (B129727).[8]

| Parameter | Value | Reference |

| Yield | 88.4% - 95% | [7][8] |

| Melting Point | 194-195°C | [7][8] |

Step 2: Synthesis of 5-Hydroxy-3,4-dihydroquinolin-2(1H)-one

The intermediate from the previous step is then dehydrogenated to form the crucial 5-hydroxy-3,4-dihydroquinolin-2(1H)-one.

Experimental Protocol:

3,4,7,8-tetrahydro-2,5(1H,6H)-quinolinedione (0.02 mol) is dissolved in cyclohexane (B81311) (25 ml). To this solution, N-bromosuccinimide (0.03 mol) in cyclohexane (5 ml) is added dropwise, and the mixture is refluxed for 3 hours. After cooling, water is added, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are dried and the solvent is evaporated to yield the product as an off-white solid.[2][3]

| Parameter | Value | Reference |

| Yield | 80.1% - 92.7% | [2][3][7] |

| Melting Point | 232-234°C | [2][7] |

| Purity (HPLC) | 82.6% - 94.3% | [2][7] |

Step 3: Synthesis of 5-(2,3-Epoxypropoxy)-3,4-dihydro-2(1H)-quinolone

The hydroxyl group of 5-hydroxy-3,4-dihydroquinolin-2(1H)-one is then etherified using epichlorohydrin (B41342) in the presence of a base.

Experimental Protocol:

5-hydroxy-3,4-dihydrocarbostyril (16.4 g) and sodium hydroxide (B78521) (3.7 g) are stirred in 100 ml of methanol at 40-50°C for 3 hours. Subsequently, 150 ml of epichlorohydrin is added, and the mixture is heated under reflux for 5 hours. The reaction mixture is concentrated to dryness, and the residue is recrystallized from a methanol-water mixture (1:1) to give the product as colorless amorphous crystals.[9]

| Parameter | Value | Reference |

| Yield | 54.8% | [7] |

| Melting Point | 172-173°C | [7][9] |

Step 4: Synthesis of Carteolol

The final step in the formation of the carteolol base involves the ring-opening of the epoxide with tert-butylamine.

Experimental Protocol:

A mixture of 5-(2,3-epoxypropoxy)-3,4-dihydro-2(1H)-quinolone and tert-butylamine (in a molar ratio of approximately 1:4) is reacted in a suitable solvent such as a combination of absolute ethanol (B145695) and acetone (B3395972). After the reaction is complete, the solvent and unreacted amine are evaporated under reduced pressure.[10]

Step 5: Formation of this compound

The carteolol base is then converted to its hydrochloride salt to improve its stability and solubility for pharmaceutical applications.

Experimental Protocol:

To the residue from the previous step, acetone is added, followed by the addition of hydrochloric acid (1-3 mol/L). The mixture is stirred, and after workup including filtration and evaporation of the solvent, the residue is recrystallized from ethanol or acetone. The resulting filter cake is dried to yield this compound.[10]

| Parameter | Value | Reference |

| Yield | 58.3% | [7] |

| Melting Point | 278°C (decomposition) | [7] |

| Purity (HPLC) | 99.2% | [7] |

Visualizing the Synthesis Pathway

The following diagrams illustrate the chemical transformations involved in the synthesis of this compound.

References

- 1. This compound | C16H25ClN2O3 | CID 40127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Hydroxy-3,4-dihydroquinolin-2(1H)-one synthesis - chemicalbook [chemicalbook.com]

- 3. 5-Hydroxy-3,4-dihydroquinolin-2(1H)-one | 30389-33-4 [chemicalbook.com]

- 4. Carteolol | C16H24N2O3 | CID 2583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Effects of Prolonged Treatment with β-Adrenoceptor Antagonist, Carteolol on Systemic and Regional Hemodynamics in Stroke-Prone Spontaneously Hypertensive Rats [jstage.jst.go.jp]

- 7. CN107337639A - Stable this compound and its preparation method and medical composite for eye - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. prepchem.com [prepchem.com]

- 10. CN107337639B - Stable this compound, preparation method thereof and pharmaceutical composition for eyes - Google Patents [patents.google.com]

Pharmacological Profile of Carteolol: A Technical Guide for a Non-Selective Beta-Blocker with Intrinsic Sympathomimetic Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carteolol (B1214276) is a non-selective beta-adrenergic receptor antagonist characterized by its partial agonist activity, also known as Intrinsic Sympathomimetic Activity (ISA). This dual mechanism of action distinguishes it from many other beta-blockers, offering a unique pharmacological profile. Primarily utilized in ophthalmology for the management of open-angle glaucoma and ocular hypertension, its systemic effects are also of significant pharmacological interest. Carteolol exerts its ocular hypotensive effect by reducing the production of aqueous humor. As a non-selective agent, it blocks both β1- and β2-adrenergic receptors. The presence of ISA is thought to mitigate some of the adverse effects associated with beta-blockade, such as profound bradycardia. This guide provides an in-depth examination of the pharmacological properties of carteolol, detailing its receptor binding profile, intrinsic sympathomimetic activity, and effects on intracellular signaling. Furthermore, it outlines the key experimental protocols used to characterize these properties.

Mechanism of Action

Carteolol's primary mechanism of action involves the competitive, non-selective blockade of β1- and β2-adrenergic receptors. These receptors, part of the G-protein coupled receptor (GPCR) superfamily, are crucial mediators of the sympathetic nervous system.

-

β1-Adrenergic Receptors: Primarily located in the heart, their stimulation by catecholamines (e.g., norepinephrine, epinephrine) leads to increases in heart rate (chronotropy), contractility (inotropy), and conduction velocity. Carteolol's antagonism of these receptors contributes to its cardiovascular effects.

-

β2-Adrenergic Receptors: Found in the smooth muscle of the bronchi, blood vessels, and in the ciliary body of the eye, their stimulation leads to smooth muscle relaxation (bronchodilation, vasodilation) and, in the eye, regulation of aqueous humor production. Carteolol's blockade of β2-receptors in the ciliary body is the principal mechanism for its reduction of intraocular pressure.

A defining feature of carteolol is its Intrinsic Sympathomimetic Activity (ISA) . This means that while carteolol blocks the binding of more potent endogenous agonists like epinephrine, it also partially activates the receptor, albeit to a much lesser degree than a full agonist. This partial agonism is particularly relevant in states of low sympathetic tone (e.g., at rest), where it may prevent excessive bradycardia.

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters defining carteolol's pharmacological profile.

Table 1: Beta-Adrenoceptor Antagonist Potency of Carteolol Isomers

| Isomer | Agonist | Parameter | Value | Tissue Source |

| S(-) Carteolol | S(-) Isoprenaline | pA2 | 8.56 | Guinea-pig taenia caecum |

| R(+) Carteolol | S(-) Isoprenaline | pA2 | 7.59 | Guinea-pig taenia caecum |

pA2 value represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency. Data from a study on guinea-pig taenia caecum, which is rich in β2-adrenoceptors.

Table 2: Intrinsic Sympathomimetic Activity (ISA) of Carteolol

| Parameter | Value | Agonist Potency (pD2) | Tissue Source |

| Inotropic Effect | |||

| Maximal Effect (Emax) | 17.1 ± 1.1% | EC50: 4.6 ± 0.1 µM | Spontaneously beating rat atria |

| Chronotropic Effect | |||

| Maximal Effect (Emax) | 7.8 ± 1.9% | - | Spontaneously beating rat atria |

| Beta-Adrenomimetic Activity | |||

| S(-) Carteolol | - | pD2: 6.90 | Guinea-pig taenia caecum |

| R(+) Carteolol | - | pD2: 6.57 | Guinea-pig taenia caecum |

Emax is expressed relative to the maximum response induced by the full agonist isoprenaline. pD2 is the negative logarithm of the EC50 (the molar concentration of an agonist that produces 50% of the maximal possible effect).

Table 3: Effects on Cyclic AMP (cAMP) Accumulation

| Cell Type | Observation | Conclusion |

| S49 Lymphoma Cells | Did not stimulate cAMP accumulation | Acts as a high-affinity antagonist without agonist effect in this cell line. |

| BC3H1 Smooth Muscle Cells | Did not stimulate cAMP accumulation | Acts as a high-affinity antagonist without agonist effect in this cell line. |

| Rat Myocardium | Functional and biochemical evidence supports cAMP involvement in its cardiac action. | The positive inotropic effect of carteolol is likely mediated, at least in part, through the cAMP pathway in cardiac tissue. |

| Human Lymphocytes | Reduced isoprenaline-induced increase in lymphocyte cAMP content after 7 days of treatment. | Demonstrates functional β2-receptor antagonism and suggests receptor downregulation with prolonged exposure. |

The disparate findings on cAMP accumulation highlight the cell-type-specific nature of carteolol's intrinsic sympathomimetic activity. While it may not be sufficient to stimulate cAMP production in certain cell lines, its partial agonism appears to engage the cAMP pathway in cardiac tissue.

Signaling Pathway and Experimental Workflows

Signaling Pathway of a Non-Selective Beta-Blocker with ISA

The following diagram illustrates the dual action of carteolol at a beta-adrenergic receptor. In the presence of a full agonist like epinephrine, carteolol acts as a competitive antagonist. In the absence of a full agonist, its partial agonism leads to a submaximal activation of adenylyl cyclase and a modest increase in intracellular cAMP.

Caption: Carteolol's dual action at the β-adrenergic receptor.

Experimental Workflow: Radioligand Binding Assay

Determining the binding affinity (Ki) of a compound like carteolol for β1- and β2-receptors is fundamental. A competitive radioligand binding assay is the gold standard for this purpose.

Carteolol Hydrochloride vs other beta-blockers fundamental differences

An In-Depth Technical Guide to the Fundamental Differences Between Carteolol (B1214276) Hydrochloride and Other Beta-Blockers

Introduction

Beta-adrenergic receptor antagonists, or beta-blockers, are a cornerstone in the management of various cardiovascular and ocular conditions. Their primary mechanism involves the competitive inhibition of beta-adrenergic receptors, thereby antagonizing the effects of catecholamines like epinephrine (B1671497) and norepinephrine.[1] Carteolol hydrochloride is a non-selective beta-blocker used primarily in the treatment of glaucoma and ocular hypertension to reduce intraocular pressure (IOP).[2][3][4][5] Its therapeutic action in the eye stems from blocking beta-receptors in the ciliary body, which decreases the production of aqueous humor.[2][6][7][8]

While sharing a common class, beta-blockers exhibit significant heterogeneity in their pharmacological profiles. The fundamental properties that differentiate carteolol from other agents such as timolol (B1209231), propranolol (B1214883), betaxolol (B1666914), and carvedilol (B1668590) include its receptor selectivity, intrinsic sympathomimetic activity (ISA), membrane stabilizing activity (MSA), and ancillary vasodilatory effects. This guide provides a detailed comparison of these core characteristics, their underlying mechanisms, and their clinical implications for researchers and drug development professionals.

Core Pharmacodynamic Differences

The primary distinctions among beta-blockers are rooted in their pharmacodynamic properties. These differences dictate their clinical utility and side-effect profiles.

Receptor Selectivity

Beta-adrenergic receptors are broadly classified into β1 and β2 subtypes. β1-receptors are predominantly located in the heart, while β2-receptors are found in the smooth muscle of the lungs and blood vessels.[2]

-

Carteolol: As a non-selective beta-blocker, carteolol antagonizes both β1- and β2-receptors.[2][4][5][8] This is the same classification as timolol and propranolol.[5][9]

-

β1-Selective Agents (Cardioselective): Agents like betaxolol and atenolol (B1665814) preferentially block β1-receptors.[8][10][11] This selectivity can offer a safety advantage in patients with respiratory conditions, as β2-receptor blockade in the lungs can lead to bronchoconstriction.[8]

-

Third-Generation Agents: Some newer beta-blockers, like carvedilol, combine non-selective beta-blockade with alpha-1 receptor blockade, contributing to their vasodilatory effects.[9]

Intrinsic Sympathomimetic Activity (ISA)

A defining feature of carteolol is its possession of Intrinsic Sympathomimetic Activity (ISA).[2][3][12]

-

Mechanism: ISA refers to the capacity of a beta-blocker to act as a partial agonist at the beta-adrenergic receptor.[12][13] While it blocks the binding of potent full agonists (like epinephrine), it simultaneously provides a low level of receptor stimulation.[2][13] This prevents the heart rate from falling excessively at rest.[13]

-

Comparison: Most widely used beta-blockers, including timolol, propranolol, and metoprolol, lack ISA.[9]

-

Clinical Implications: The partial agonism of carteolol is clinically significant. It leads to less depression of resting heart rate (bradycardia) and cardiac output compared to beta-blockers without ISA.[2][13][14] In the context of glaucoma, some studies suggest that carteolol's ISA may enhance ocular blood flow at the optic nerve head, a potential advantage over non-ISA agents like timolol which may have an equivocal or negative effect on perfusion.[12]

Caption: Signaling pathway comparing full agonists, antagonists, and partial agonists.

Membrane Stabilizing Activity (MSA)

Membrane Stabilizing Activity (MSA), also known as local anesthetic or quinidine-like activity, is a property of some beta-blockers that involves blocking sodium channels.[15]

-

Carteolol: Possesses no significant membrane-stabilizing activity.[4]

-

Comparison: This is in stark contrast to agents like propranolol and carvedilol, which have high MSA.[9][15]

-

Clinical Implications: While MSA contributes to the antiarrhythmic effects of drugs like propranolol, it is an undesirable side effect in ophthalmic applications.[15] High MSA can lead to corneal anesthesia (reduced sensitivity), which increases the risk of corneal damage.[15][16] The lack of MSA in carteolol is therefore an advantage for its use as a topical agent for glaucoma.

Vasodilatory Effects

Some newer, "third-generation" beta-blockers possess direct vasodilatory properties, which are distinct from the downstream effects of beta-blockade.

-

Carteolol: Does not possess direct vasodilatory properties. Its hemodynamic effects are primarily governed by its non-selective beta-blockade and ISA.

-

Comparison: Nebivolol (B1214574) is known to induce vasodilation by stimulating the release of nitric oxide (NO) from endothelial cells.[17][18] Carvedilol achieves vasodilation through its additional alpha-1 blocking properties.[9][19] These mechanisms result in a reduction in peripheral vascular resistance, an effect not directly associated with carteolol.

Comparative Data Tables

Table 1: Pharmacodynamic Properties of Selected Beta-Blockers

| Property | Carteolol | Timolol | Betaxolol | Propranolol | Carvedilol | Nebivolol |

| β1 Selectivity | No | No | Yes[8][11] | No | No | Yes[18] |

| Intrinsic Sympathomimetic Activity (ISA) | Yes (Moderate)[2][3] | No | No | No[9] | No[9] | No |

| Membrane Stabilizing Activity (MSA) | No/Insignificant[4] | Low | Low | Yes (High)[9][15] | Yes (High)[9] | No |

| Primary Vasodilatory Mechanism | None | None | None | None | α1-blockade[9] | NO Release[17] |

Table 2: Pharmacokinetic Properties of Selected Beta-Blockers

| Parameter | Carteolol | Timolol | Betaxolol | Propranolol | Atenolol |

| Lipophilicity | Moderate[16] | Moderate[10] | High[16] | High[10][20] | Low (Hydrophilic)[10][20] |

| Systemic Bioavailability (Oral) | ~85% | ~50% | ~89% | ~25% | ~50% |

| Plasma Half-life (hours) | ~6 | ~4 | ~14-22 | ~3-6 | ~6-7 |

| Plasma Protein Binding | 20-30% | <10% | ~50% | >90% | <5% |

| Primary Route of Elimination | Renal (50-70% unchanged) & Hepatic[3] | Hepatic & Renal | Hepatic | Hepatic (First-pass)[20] | Renal (Unchanged)[20] |

Data compiled from multiple sources. Values can vary between studies.

Key Experimental Protocols

The differentiation of beta-blocker properties relies on specific in-vitro assays.

Protocol: Radioligand Receptor Binding Assay

This assay quantifies the affinity of a compound for a specific receptor subtype (e.g., β1 vs. β2), thereby determining its selectivity.

-

Objective: To determine the binding affinity (Ki) of carteolol and other beta-blockers for β1 and β2-adrenergic receptors.

-

Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand of known high affinity for the receptor.[21] The displacement of the radioligand is measured at various concentrations of the test compound to calculate its inhibitory constant (Ki).[22]

-

Methodology:

-

Preparation: A source of receptors is prepared, typically from cell membranes of a cell line engineered to express high levels of a single human receptor subtype (e.g., CHO cells expressing β1-receptors).

-

Materials:

-

Procedure:

-

In a multi-well plate, the receptor membranes, radioligand (at a fixed concentration near its Kd), and varying concentrations of the test compound are incubated together.

-

Separate wells are used to determine total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a saturating concentration of an unlabeled antagonist, e.g., propranolol).[23]

-

The incubation proceeds for 60-120 minutes at a controlled temperature (e.g., 37°C) to reach equilibrium.[21]

-

-

Separation & Detection:

-

The reaction is terminated by rapid filtration through the glass fiber filter mat, which traps the receptor membranes with the bound radioligand.[21]

-

Filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity trapped on the filters is measured using a liquid scintillation counter.

-

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. A competition curve is generated by plotting the percent specific binding against the log concentration of the test compound. The IC50 (concentration of test compound that inhibits 50% of specific binding) is determined and converted to a Ki value.

-

Caption: Workflow for a competitive radioligand binding assay.

Protocol: Adenylyl Cyclase Activity Assay

This functional assay is used to measure the degree of receptor activation (or partial activation in the case of ISA) by assessing the production of the second messenger, cyclic AMP (cAMP).

-

Objective: To quantify the intrinsic sympathomimetic activity of carteolol by measuring its ability to stimulate adenylyl cyclase.

-

Principle: Beta-receptors are coupled to the Gs protein, which activates the enzyme adenylyl cyclase to convert ATP into cAMP.[1] Full agonists cause a large increase in cAMP, while partial agonists (drugs with ISA) cause a submaximal increase.[13][24] Antagonists without ISA cause no increase.

-

Methodology:

-

Preparation: Whole cells or cell membranes from a cell line expressing the target beta-receptor (e.g., S49 lymphoma cells) are used.[24]

-

Materials:

-

Cell preparation (membranes or intact cells).

-

Test Compounds: Full agonist (e.g., Isoproterenol), antagonist (e.g., Propranolol), and partial agonist (e.g., Carteolol).

-

Substrate: ATP, including radiolabeled [α-³²P]ATP.

-

Reaction buffer containing Mg²⁺ or Mn²⁺ ions.

-

Dowex and Alumina columns for chromatography.

-

-

Procedure:

-

The cell preparation is incubated with the test compound at various concentrations in the reaction buffer.

-

The enzymatic reaction is initiated by adding the [α-³²P]ATP substrate.

-

The reaction is allowed to proceed for a defined time at 37°C and is then stopped (e.g., by adding a stopping solution and boiling).

-

-

Separation & Detection:

-

The produced [³²P]cAMP must be separated from the unreacted [α-³²P]ATP. This is classically achieved by sequential column chromatography over Dowex and Alumina resins.[25]

-

The radioactivity of the purified cAMP fraction is quantified using a scintillation counter.

-

-

Data Analysis: The amount of cAMP produced is calculated and plotted against the concentration of the test compound. The maximal response (Emax) of the partial agonist is compared to that of the full agonist to quantify its intrinsic activity.

-

Caption: Workflow for measuring adenylyl cyclase activity to determine ISA.

Conclusion

This compound is a non-selective beta-adrenergic antagonist whose fundamental differences from other beta-blockers are clinically and pharmacologically significant. Its defining characteristic is the possession of moderate intrinsic sympathomimetic activity (ISA) , which distinguishes it from the majority of beta-blockers like timolol and propranolol and contributes to a favorable side-effect profile with less resting bradycardia.

Furthermore, its lack of β1-selectivity differentiates it from cardioselective agents like betaxolol, while its absence of significant membrane stabilizing activity (MSA) is a key advantage over propranolol in topical ophthalmic use, minimizing the risk of corneal anesthesia. Finally, it does not possess the direct, NO-mediated or alpha-blocking vasodilatory properties seen in third-generation agents like nebivolol and carvedilol. These core distinctions in pharmacodynamics, complemented by its pharmacokinetic profile, establish carteolol as a unique therapeutic agent, offering efficacy comparable to other non-selective beta-blockers but with a distinct safety and tolerability profile.

References

- 1. Discovery and development of beta-blockers - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. youtube.com [youtube.com]

- 4. Carteolol | C16H24N2O3 | CID 2583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. gpnotebook.com [gpnotebook.com]

- 6. Articles [globalrx.com]

- 7. What is this compound used for? [synapse.patsnap.com]

- 8. Ocular beta-blockers in glaucoma management. Clinical pharmacological aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacological profile of carvedilol, a compound with beta-blocking and vasodilating properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Topical ophthalmic beta-adrenergic blockade for the treatment of glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. Relevance of intrinsic sympathomimetic activity for beta blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Efficacy of this compound 1% vs timolol maleate 0.5% in patients with increased intraocular pressure. Nocturnal Investigation of Glaucoma Hemodynamics Trial Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

- 16. Betaxolol, a β1-adrenoceptor antagonist, reduces Na+ influx into cortical synaptosomes by direct interaction with Na+ channels: comparison with other β-adrenoceptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Nitric oxide mechanisms of nebivolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Nebivolol: A Novel Beta-Blocker with Nitric Oxide-Induced Vasodilatation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Beta blockers, nitric oxide, and cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Comparison of pharmacokinetic properties of beta-adrenoceptor blocking drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. merckmillipore.com [merckmillipore.com]

- 23. benchchem.com [benchchem.com]

- 24. Molecular mechanism of beta-adrenergic receptor blockers with intrinsic sympathomimetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Carteolol Hydrochloride: From Chemical Identity to Clinical Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Carteolol (B1214276) Hydrochloride, a non-selective beta-adrenergic antagonist. This document details its chemical identity, mechanism of action, and pharmacological properties, presenting key data in a structured format for scientific and research applications.

Chemical Identification

| Identifier | Value |

| IUPAC Name | 5-[3-(tert-butylamino)-2-hydroxypropoxy]-3,4-dihydro-1H-quinolin-2-one;hydrochloride |

| CAS Number | 51781-21-6 |

Mechanism of Action and Signaling Pathway

Carteolol Hydrochloride is a non-selective beta-adrenergic receptor blocker, meaning it antagonizes both β1 and β2 adrenergic receptors.[1][2] Its primary therapeutic application is in the management of glaucoma and ocular hypertension, where it effectively reduces intraocular pressure (IOP).[3][4] The principal mechanism for IOP reduction is a decrease in the production of aqueous humor by the ciliary body in the eye.[3][5][6]

The signaling cascade initiated by beta-adrenergic receptor activation, which is consequently blocked by Carteolol, is depicted below.

Caption: Beta-Adrenergic Receptor Signaling Pathway Blockade by this compound.

Pharmacological Properties

This compound also exhibits intrinsic sympathomimetic activity (ISA), a partial agonist activity that can be beneficial in mitigating some of the adverse effects associated with complete beta-blockade, such as bradycardia.[2][7]

Clinical Efficacy: A Summary of Quantitative Data

Clinical studies have demonstrated the efficacy of this compound in reducing intraocular pressure. The following table summarizes key findings from various clinical trials.

| Study Parameter | Finding | Reference |

| Median IOP Reduction | 22% to 25% with twice-daily topical administration of a 1% solution. | [4] |

| Comparative IOP Reduction (vs. Latanoprost) | In a Phase 3 trial, the adjusted mean IOP reduction for a Carteolol/Latanoprost fixed combination was 2.9 mm Hg, compared to 1.6 mm Hg for Latanoprost alone after 8 weeks. | [8] |

| Comparative IOP Reduction (vs. Carteolol alone) | The adjusted mean IOP reduction for a Carteolol/Latanoprost fixed combination was 3.5 mm Hg, compared to 1.6 mm Hg for Carteolol alone after 8 weeks in a separate Phase 3 study. | [8] |

| Long-Acting Formulation | A long-acting 2% formulation administered once daily showed an equivalent IOP reduction effect to the conventional 2% solution administered twice daily. | [9] |

Experimental Protocols

The following provides a generalized experimental protocol for evaluating the in vivo efficacy of a novel this compound formulation in an animal model, based on methodologies described in the literature.[10]

Objective: To determine the ocular bioavailability and IOP-lowering effect of a test formulation of this compound compared to a standard solution.

Animal Model: New Zealand White rabbits.

Experimental Workflow:

Caption: Generalized Experimental Workflow for In Vivo Evaluation of this compound.

Materials and Methods:

-

Animal Handling and Dosing: Rabbits are acclimatized and baseline IOP is measured. Animals are then randomized into treatment groups. A precise volume of the test formulation or control (e.g., commercial eye drops) is administered into the conjunctival sac.

-

Intraocular Pressure Measurement: IOP is measured at predetermined time intervals using a calibrated tonometer.

-

Aqueous Humor Collection: At designated time points, animals are anesthetized, and aqueous humor samples are collected from the anterior chamber of the eye.

-

Sample Processing: Samples are immediately centrifuged to remove any particulate matter. An internal standard is added, and proteins are precipitated using a suitable solvent like methanol.

-

Bioanalytical Method (HPLC): The concentration of this compound in the aqueous humor is quantified using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

-

Data Analysis: The pharmacokinetic parameters (e.g., Cmax, Tmax, AUC) and the pharmacodynamic effect (IOP reduction over time) are calculated and statistically compared between the treatment groups.

References

- 1. echemi.com [echemi.com]

- 2. youtube.com [youtube.com]

- 3. Articles [globalrx.com]

- 4. pi.bausch.com [pi.bausch.com]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. Carteolol | C16H24N2O3 | CID 2583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. [Pharmacodynamics of carteolol] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Randomized, Controlled, Phase 3 Trials of Carteolol/Latanoprost Fixed Combination in Primary Open-Angle Glaucoma or Ocular Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [Long-acting this compound 2% ophthalmic solution phase IV study--investigation of the effectiveness, safety and plasma concentration] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

A Comprehensive Technical Guide to the Solubility of Carteolol Hydrochloride in Research Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility characteristics of Carteolol Hydrochloride, a non-selective beta-adrenergic receptor antagonist. The following sections detail its solubility in a range of common research solvents, outline established experimental protocols for solubility determination, and visualize key related pathways and workflows to support research and development efforts.

Quantitative Solubility Data

The solubility of this compound has been determined in several key organic and aqueous solvents. The data, compiled from various technical sources, is presented below for ease of comparison.

| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Notes |

| Dimethyl Sulfoxide (DMSO) | 16[1] - 50[2][3] | 48.66[1] - 152.05[2][3] | Heating to 60°C and ultrasonication may be required to achieve higher concentrations.[2][3] |

| Dimethylformamide (DMF) | 14[1] | 42.58 | Should be purged with an inert gas.[1] |

| Ethanol | 11[1] | 33.46 | Should be purged with an inert gas.[1] |

| Water | ≥ 25[2][3] | ≥ 76.03 | Freely soluble.[4] Aqueous solutions are not recommended for storage for more than one day.[1] |

| Phosphate-Buffered Saline (PBS), pH 7.2 | ~5[1] | ~15.21 | Provides solubility in a physiologically relevant buffer.[1] |

| Methanol | Sparingly soluble[5][6] | - | Qualitative description. |

| Methylene Chloride | Practically insoluble[5][6] | - | Qualitative description. |

Experimental Protocols for Solubility Determination

The determination of aqueous and non-aqueous solubility is a critical step in early-stage drug development. The following outlines a standard protocol for determining the equilibrium solubility of this compound, primarily based on the widely accepted shake-flask method.

Principle

The shake-flask method is considered the gold standard for determining equilibrium solubility. It involves agitating an excess amount of the solid drug in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved drug in the supernatant is then measured using a suitable analytical technique.

Materials and Equipment

-

This compound (pure, crystalline solid)

-

Selected solvents (e.g., Water, Ethanol, DMSO, PBS)

-

Volumetric flasks

-

Mechanical shaker or orbital incubator capable of maintaining a constant temperature

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm or 0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

-

Analytical balance

-

pH meter

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of flasks, each containing a known volume of the desired solvent. The excess solid is crucial to ensure that equilibrium is reached with an undissolved solid phase present.

-

Seal the flasks to prevent solvent evaporation.

-

-

Equilibration:

-

Place the flasks in a mechanical shaker or incubator set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking samples at various time points until the concentration of the dissolved drug remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the suspensions to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of the solubility.

-

-

Analysis:

-

Analyze the concentration of this compound in the filtrate using a validated analytical method.

-

HPLC: A common method involves injecting the filtered solution into an HPLC system. The concentration is determined by comparing the peak area of the sample to a standard curve prepared from solutions of known this compound concentrations. A typical mobile phase could consist of a mixture of acetonitrile, methanol, and a sodium hexanesulfonate solution, with UV detection at 252 nm.

-

UV-Vis Spectrophotometry: For a simpler, yet effective method, the absorbance of the filtered solution can be measured at the maximum absorption wavelength (λmax) of this compound, which is approximately 251 nm. The concentration is then calculated using a standard calibration curve.

-

-

-

Data Reporting:

-

Express the solubility in mg/mL and, if the molecular weight is known, in molarity (mol/L or mM).

-

Report the temperature and pH (for aqueous solutions) at which the solubility was determined.

-

Visualizations: Signaling Pathways and Experimental Workflows

This compound Mechanism of Action: β-Adrenergic Receptor Antagonism

This compound is a non-selective β-adrenergic receptor antagonist. Its primary mechanism of action involves blocking the binding of catecholamines, such as epinephrine (B1671497) and norepinephrine, to β1 and β2-adrenergic receptors. This action inhibits the downstream signaling cascade mediated by adenylyl cyclase and cyclic AMP (cAMP).

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Pharmacokinetics of Ophthalmic Carteolol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the pharmacokinetic profile of carteolol (B1214276) hydrochloride when administered as an ophthalmic solution. The information presented herein is intended for professionals in the fields of pharmaceutical research and development, offering detailed insights into the absorption, distribution, metabolism, and excretion of this non-selective beta-adrenergic blocking agent.

Mechanism of Action

Carteolol hydrochloride is a non-selective beta-adrenergic antagonist that possesses intrinsic sympathomimetic activity (ISA) and lacks significant membrane-stabilizing activity.[1][2][3] Its primary therapeutic effect in ophthalmology is the reduction of both normal and elevated intraocular pressure (IOP), making it effective for managing chronic open-angle glaucoma and ocular hypertension.[1][2][4][5]

The principal mechanism for IOP reduction is the decreased production of aqueous humor.[4][6] By blocking beta-adrenergic receptors in the ciliary processes of the eye, carteolol diminishes the sympathetic drive, thereby reducing aqueous humor secretion.[4][7] This action helps to prevent the progressive optic nerve damage associated with glaucoma.[6] Clinical trials have demonstrated that a 1% solution administered twice daily can produce a median IOP reduction of 22% to 25%.[1][2][5]

Pharmacokinetic Profile: ADME

The journey of ophthalmic carteolol from instillation to elimination involves complex processes of absorption, distribution, metabolism, and excretion. While designed for local ocular action, minimal systemic exposure can occur.

-

Ocular Absorption : Following topical instillation, carteolol is absorbed through the cornea into the ocular tissues.[4][6] The onset of action is typically observed within 30 minutes, with the peak effect on IOP reduction occurring approximately two hours post-administration.[6] In rabbits, peak concentrations in the aqueous humor are also reached around this time.[4]

-

Systemic Absorption : Although plasma levels of carteolol have not been detected in some human studies following ocular instillation, systemic absorption does occur.[1][2] It is estimated that approximately 25% of an ophthalmic dose can be absorbed systemically.[8][9] This absorption can happen via the conjunctiva and subsequent drainage into the nasolacrimal duct, where it can be absorbed by the nasal mucosa.[10] While systemic effects are rare, they can include bradycardia and bronchospasm in susceptible individuals.[4][6] A long-acting formulation containing alginic acid has been shown to result in significantly lower plasma concentrations in humans compared to the conventional twice-daily solution, potentially reducing systemic side effects.[11]

-

Ocular Distribution : Carteolol distributes to various ocular tissues after administration.[6] Studies in pigmented rabbits have shown that carteolol accumulates significantly in pigmented tissues like the iris and ciliary body.[12] In these tissues, maximum radioactivity levels from 14C-labeled carteolol were reached 24 hours after a single instillation, with a very long elimination half-life of approximately 15 days, suggesting strong binding.[12]

-

Systemic Distribution : Once systemically absorbed, carteolol exhibits low plasma protein binding, estimated to be between 20-30%.[13] Carteolol is characterized as having low lipophilicity, which may result in a lower potential to cross the blood-brain barrier.[14]

Carteolol that reaches systemic circulation is metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6.[8][9][13] The primary active metabolite is 8-hydroxycarteolol.[13][15][16] Carteolol and its primary metabolite are also conjugated with glucuronic acid.[13]

The primary route of elimination for systemically absorbed carteolol and its metabolites is via the kidneys into the urine.[8][9][13] Following oral administration in human volunteers, approximately 50-70% of the dose was excreted as unchanged drug in the urine.[13][15] The systemic elimination half-life is approximately 5 to 8 hours.[8][13][15][17]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for carteolol from various studies.

Table 1: Ocular Pharmacokinetic Parameters in Rabbits

| Parameter | Tissue | Value | Citation |

| Peak Concentration (Cmax) | Aqueous Humor | 859.18 ng/mL | [18] |

| Time to Peak (Tmax) | Aqueous Humor | ~1-2 hours | [4][6][18] |

| Concentration at 12 hr | Aqueous Humor | 92.81 ng/mL | [18] |

| Elimination Half-Life | Pigmented Tissues | ~15 days | [12] |

Table 2: Systemic Pharmacokinetic Parameters

| Parameter | Species | Value | Route | Citation |

| Systemic Absorption | Human | ~25% | Ophthalmic | [8][9] |

| Plasma Protein Binding | Human | 20-30% | - | [13] |

| Elimination Half-Life | Human | ~5-8 hours | Systemic | [8][13][15][17] |

| Terminal Half-Life | Human | 13.8 hours | Systemic | [8][9] |

| Unchanged in Urine | Human | 50-70% | Oral | [13][15] |

| Peak Plasma Time | Human | 0.25 hours | Ophthalmic | [8][9] |

| Peak Plasma Conc. (1 hr) | Rabbit | 8.00 ng/mL | Ophthalmic | [18] |

Experimental Protocols

Understanding the pharmacokinetics of ophthalmic drugs relies on robust preclinical and clinical study designs. Rabbit models are frequently employed due to their anatomical and physiological similarities to the human eye.

A typical experimental design to determine ocular drug concentrations involves the following steps:

-

Animal Model : Pigmented rabbits are often selected, as drug binding to melanin (B1238610) can significantly influence ocular pharmacokinetics.[12][19]

-

Dosing : A precise volume (e.g., 20-50 µL) of this compound solution (e.g., 1% or 2%) is instilled into the cul-de-sac of the rabbit's eye.[18][20]

-

Sample Collection : At predetermined time points post-dose, animals are euthanized. Aqueous humor is collected via paracentesis. Ocular tissues such as the cornea, iris-ciliary body, lens, and vitreous humor are carefully dissected and collected.[21]

-

Sample Processing : Tissues are weighed and homogenized. Proteins in both tissue homogenates and aqueous humor are precipitated, typically using a solvent like acetonitrile.[22]

-

Bioanalysis : The concentration of carteolol in the processed samples is quantified using a validated analytical method, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[23]

-

Pharmacokinetic Analysis : The resulting concentration-time data is analyzed using pharmacokinetic modeling software to determine parameters like Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life.

Quantification of carteolol in biological matrices like aqueous humor requires a highly sensitive and specific analytical method.

-

Sample Preparation : A common method is protein precipitation. To a small volume of aqueous humor (e.g., 100 µL), an internal standard is added, followed by a precipitating agent (e.g., acetonitrile). The mixture is vortexed and centrifuged to pellet the precipitated proteins.[23]

-

Extraction : The resulting supernatant, containing the drug and internal standard, is transferred and evaporated to dryness under a stream of nitrogen. The residue is then reconstituted in the mobile phase for analysis.[23]

-

Chromatographic Separation : The reconstituted sample is injected into a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system. The analytes are separated on a reverse-phase column (e.g., C18) under specific mobile phase and gradient conditions.[22][23]

-

Mass Spectrometric Detection : The column eluent is introduced into a tandem mass spectrometer. Carteolol and its internal standard are detected and quantified using Multiple Reaction Monitoring (MRM), which provides excellent specificity and sensitivity.[23]

References

- 1. pi.bausch.com [pi.bausch.com]

- 2. drugs.com [drugs.com]

- 3. Carteolol-ophthalmic-solution - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 4. Articles [globalrx.com]

- 5. DailyMed - this compound solution [dailymed.nlm.nih.gov]

- 6. Articles [globalrx.com]

- 7. youtube.com [youtube.com]

- 8. UpToDate 2018 [doctorabad.com]

- 9. drugs.com [drugs.com]

- 10. researchgate.net [researchgate.net]

- 11. [Long-acting this compound 2% ophthalmic solution phase IV study--investigation of the effectiveness, safety and plasma concentration] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Ocular distribution of carteolol after single and repeated ocular instillation in pigmented rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mims.com [mims.com]

- 14. Carteolol - Wikipedia [en.wikipedia.org]

- 15. Carteolol [medbox.iiab.me]

- 16. [Pharmacodynamics of carteolol] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pharmacokinetics and absolute bioavailability of carteolol, a new beta-adrenergic receptor blocking agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Ophthalmic beta-blockers: determination of plasma and aqueous humor levels by a radioreceptor assay following multiple doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Alginic acid effect on carteolol ocular pharmacokinetics in the pigmented rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Effect of topical carteolol on iridial circulation in pigmented rabbit eyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Ocular Drug Distribution After Topical Administration: Population Pharmacokinetic Model in Rabbits - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Pharmacokinetics and intraocular pressure lowering effect of timolol preparations in rabbit eyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

Methodological & Application

Synthesis of Carteolol Hydrochloride: A Detailed Protocol for Laboratory Research

Introduction

Carteolol (B1214276) hydrochloride is a non-selective beta-adrenergic receptor antagonist widely used in the treatment of glaucoma and ocular hypertension. Its synthesis involves a multi-step process commencing from readily available starting materials. This document provides a comprehensive protocol for the laboratory-scale synthesis of carteolol hydrochloride, intended for researchers, scientists, and professionals in drug development. The protocol details the synthesis of key intermediates, including 3-amino-2-cyclohexenone, tetrahydro-2,5(1H,6H)-quinolinedione, 5-hydroxy-3,4-dihydro-2(1H)-quinolone, and 5-(2,3-epoxypropoxy)-3,4-dihydro-2(1H)-quinolone, culminating in the formation of carteolol and its subsequent conversion to the hydrochloride salt.

Overall Synthesis Workflow

The synthesis of this compound proceeds through a five-step sequence as illustrated in the workflow diagram below.

Figure 1: Overall workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 3-Amino-2-cyclohexenone

This initial step involves the condensation of 1,3-cyclohexanedione with an ammonia (B1221849) source to form the enamine intermediate, 3-amino-2-cyclohexenone.

-

Materials:

-

1,3-Cyclohexanedione

-

Ammonium acetate

-

-

Procedure: